molecular formula C14H13F2N3O2 B11766449 Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate

Cat. No.: B11766449
M. Wt: 293.27 g/mol
InChI Key: XZALEBBEJBRERO-UHFFFAOYSA-N
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Description

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate (CAS 1415560-46-1) is a high-purity chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. With a molecular formula of C14H13F2N3O2 and a molecular weight of 293.27 g/mol, this diamino benzoate serves as a critical precursor for the synthesis of complex benzimidazole derivatives . The benzimidazole pharmacophore is a privileged structure in drug discovery due to its ability to interact with various biological targets through mechanisms such as hydrogen bonding, π–π stacking, and metal ion interactions . Researchers utilize this compound to create new molecules that are evaluated for their bioactivity, including DNA interaction and enzyme inhibition, which are crucial pathways in cancer therapy development . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for use in foods, drugs, or household products.

Properties

Molecular Formula

C14H13F2N3O2

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 4,5-diamino-3-fluoro-2-(2-fluoroanilino)benzoate

InChI

InChI=1S/C14H13F2N3O2/c1-21-14(20)7-6-9(17)12(18)11(16)13(7)19-10-5-3-2-4-8(10)15/h2-6,19H,17-18H2,1H3

InChI Key

XZALEBBEJBRERO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C) or sodium dithionite.

    Fluorination: Introduction of fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Esterification: Formation of the benzoate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols.

    Coupling: Palladium catalysts and boronic acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The compound’s activity and physicochemical properties are influenced by its substituents. Comparisons with analogous benzoate derivatives reveal critical differences:

Table 1: Substituent Comparison of Benzoate Derivatives
Compound Name Substituents (Positions) Key Functional Groups
Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate 4,5-diamino; 3-F; 2-(2-fluorophenyl)amino Amino, fluoro, anilino, ester
Methyl 2-fluoro-3-(2,2,2-trifluoroacetamido)benzoate (15) 2-F; 3-(trifluoroacetamido) Fluoro, trifluoroacetamido, ester
Metsulfuron methyl ester 2-sulfonylurea; 4-methoxy; 6-methyl-triazine Sulfonylurea, triazine, ester
Ethyl 2-amino-5-bromo-3-ethylbenzoate 2-amino; 5-Br; 3-ethyl Amino, bromo, ethyl, ester
  • Steric Hindrance: The 2-(2-fluorophenyl)amino group introduces steric bulk, which may limit binding efficiency in enzyme-targeted applications compared to smaller substituents like ethyl or methoxy groups .

Biological Activity

Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate is a synthetic organic compound with significant biological activity. Its molecular formula is C14H13F2N3O2C_{14}H_{13}F_2N_3O_2, and it possesses a molecular weight of approximately 293.27 g/mol. The compound features multiple functional groups, including amino and fluoro substituents, which contribute to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes:

  • Amino groups at the 4 and 5 positions of the benzene ring.
  • A fluoro substituent at the 3 position.
  • A methyl ester group , enhancing its solubility and bioavailability.
PropertyValue
Molecular FormulaC14H13F2N3O2
Molecular Weight293.27 g/mol
CAS Number918321-18-3
SolubilityHigh
LogP (octanol-water partition)Not available

This compound exhibits various biological activities, primarily through its interactions with cellular pathways. It has been studied for its potential as an anti-parasitic agent, particularly against Leishmania species. The compound's mechanism includes:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in the metabolic pathways of parasites.
  • Cellular Uptake : The presence of amino groups enhances cellular uptake, facilitating its action within target cells.

Case Studies

  • Anti-Leishmanial Activity : In vitro studies indicated that this compound demonstrated significant activity against Leishmania amazonensis, with an IC50 value below 10 µM, indicating potent anti-parasitic properties .
  • Selectivity Index (SI) : The selectivity index was found to be greater than 50, suggesting that the compound selectively targets the parasite without significant toxicity to host cells .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other benzoate derivatives. This comparison highlights how variations in substitution patterns can influence biological activity.

Table 2: Comparison of Related Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
Methyl 4-amino-3-fluoro-5-nitrobenzoate606093-58-70.87Contains a nitro group instead of an amino group
Methyl 2-amino-5-fluoro-3-nitrobenzoate328547-11-10.86Different positioning of amino and nitro groups
Methyl 4,5-difluoro-2-nitrobenzoate1015433-96-10.87Lacks amino groups but has fluorine substitutions

Future Directions in Research

Further research is necessary to explore the full therapeutic potential of this compound. Key areas for future investigation include:

  • In Vivo Studies : Evaluating the efficacy and safety profile in animal models to confirm findings from in vitro studies.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological effects.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Q & A

Q. What are the recommended synthetic routes for Methyl 4,5-diamino-3-fluoro-2-((2-fluorophenyl)amino)benzoate, and what key intermediates should be prioritized?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of a benzoate core. A general approach includes:
  • Step 1 : Halogenation or nitration of the benzene ring to introduce reactive sites (e.g., fluoro or amino groups).
  • Step 2 : Coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 2-fluorophenylamino group .
  • Step 3 : Esterification under acidic conditions to form the methyl ester .
    Key intermediates include halogenated benzoic acids and protected amino derivatives. For example, intermediates like 4-chloro-2-((2-fluorophenyl)amino)benzoic acid (yield: ~85%) are critical for ensuring regioselectivity .

Table 1 : Example Reaction Conditions

StepReagents/ConditionsYieldReference
1HNO₃/H₂SO₄, 0°C78%
2Pd(OAc)₂, Xantphos65%
3MeOH, H₂SO₄, reflux90%

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR to confirm substituent positions and amine proton environments.
  • HPLC-MS (C18 column, 0.1% TFA in H₂O/MeCN gradient) to assess purity (>95% required for biological assays).
  • FT-IR to verify ester carbonyl (~1700 cm⁻¹) and amino N-H stretches (~3300 cm⁻¹) .
  • Elemental Analysis (C, H, N) to validate empirical formula consistency (±0.4% tolerance) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination patterns) influence the compound’s bioactivity?

  • Methodological Answer : Fluorine placement impacts electronic effects and binding affinity. For example:
  • 3-Fluoro substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation .
  • 2-Fluorophenylamino group : Increases π-stacking interactions with aromatic residues in target proteins (e.g., kinase ATP-binding pockets) .
    Comparative studies of analogs (e.g., replacing 3-F with Cl) show reduced potency (IC₅₀ increases from 12 nM to 45 nM), suggesting fluorine’s role in hydrophobic interactions .

Q. How can researchers resolve contradictions in solubility data reported across studies?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. To standardize:
  • Solvent Screening : Test solubility in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid (pH 2.0).
  • pH-Dependent Studies : Use potentiometric titration to determine pKa values (amine groups typically pKa ~8–10).
  • Thermodynamic Analysis : Calculate logP (predicted ~2.1 via ChemDraw) and compare with experimental shake-flask data .

Table 2 : Solubility Profile

SolventSolubility (mg/mL)Conditions
DMSO>5025°C
PBS (pH 7.4)0.1237°C, stirred
Ethanol8.5Reflux

Q. What strategies are effective for analyzing degradation products under accelerated stability conditions?

  • Methodological Answer : Use forced degradation studies:
  • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24h. Monitor ester cleavage via LC-MS (e.g., benzoic acid derivative at m/z 279).
  • Oxidative Stress : 3% H₂O₂ at 25°C. Detect hydroxylated byproducts (e.g., m/z +16 Da).
  • Photolysis : Expose to UV light (365 nm) for 48h. Track dimerization via SEC-HPLC .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the final coupling step?

  • Methodological Answer : Yield variability (e.g., 65–85%) is attributed to:
  • Catalyst Loading : Pd(OAc)₂ (5 mol%) vs. Pd(dppf)Cl₂ (2 mol%) impacts cross-coupling efficiency .
  • Protecting Groups : Boc-protected amines reduce side reactions (yield increases by ~15%) compared to free amines .
  • Solvent Choice : DMF vs. toluene affects reaction kinetics (DMF favors polar transition states) .

Research Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s mechanism of action?

  • Methodological Answer : Prioritize:
  • Kinase Inhibition Assays : Use ADP-Glo™ kinase platform to measure IC₅₀ against EGFR or VEGFR2.
  • ROS Detection : Employ DCFH-DA fluorescence in cell cultures to quantify oxidative stress induction .
  • Apoptosis Screening : Annexin V/PI staining with flow cytometry (dose range: 1–100 µM) .

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